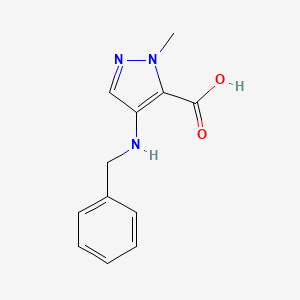

4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzylamino group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position

Properties

IUPAC Name |

4-(benzylamino)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(12(16)17)10(8-14-15)13-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYRHMLYLDUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)NCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity. A notable study revealed that derivatives of pyrazole compounds exhibited strong inhibition against leukemia cells, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic uses in treating inflammatory diseases .

Antimicrobial Activity

4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid has shown promise as an antimicrobial agent, particularly against bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Case Study 1: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute, various pyrazole derivatives were tested against a panel of 60 human cancer cell lines. The results indicated that modifications to the benzyl group significantly influenced the anticancer activity of the compounds derived from 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that substituents on the benzyl ring could enhance the biological activity of pyrazole derivatives. For instance, compounds with electron-withdrawing groups exhibited improved potency against cancer cells compared to their electron-donating counterparts .

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins or facilitating cellular uptake .

Comparison with Similar Compounds

- 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- 4-(Phenylamino)-1-methyl-1H-pyrazole-5-carboxylic acid

- 4-(Methylamino)-1-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the benzylamino group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different substituents, affecting its reactivity, binding affinity, and overall biological activity .

Biological Activity

4-(Benzylamino)-1-methyl-1H-pyrazole-5-carboxylic acid (BMPC) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes existing research findings to provide a comprehensive overview of BMPC's biological activity.

Chemical Structure and Properties

BMPC is characterized by its pyrazole ring, which is substituted with a benzylamino group and a carboxylic acid. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

The biological activities of BMPC have been explored through various studies, focusing on its mechanisms of action and therapeutic potential.

1. Anticancer Activity

BMPC has shown promising anticancer properties in several studies. One notable study evaluated its effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound exhibited an IC50 value of approximately 5.0 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

2. Anti-inflammatory Effects

Research has also indicated that BMPC possesses anti-inflammatory properties. In vitro studies demonstrated that BMPC inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for reducing inflammation in various conditions.

3. Antimicrobial Activity

BMPC was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

The mechanisms underlying the biological activities of BMPC are multifaceted:

- Cell Cycle Arrest: BMPC induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Kinases: The compound has been identified as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation: BMPC treatment results in increased ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of BMPC:

- A study involving xenograft models demonstrated that BMPC significantly reduced tumor size in mice treated with the compound compared to controls, supporting its efficacy in vivo.

- Another case study focused on the compound's safety profile, revealing no significant toxicity at therapeutic doses during preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.